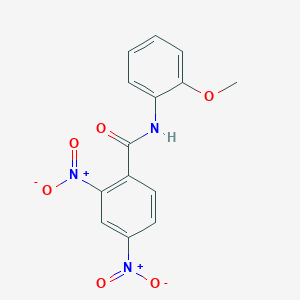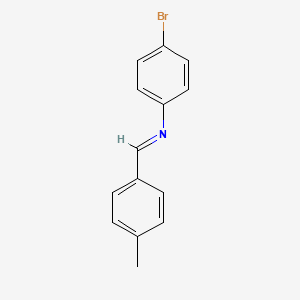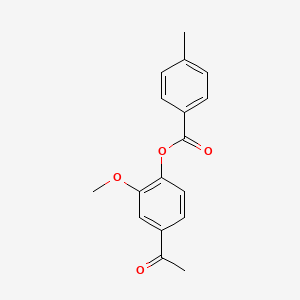![molecular formula C25H18Br2N2O4 B11691813 (5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691813.png)
(5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes benzyl, dibromophenyl, and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The initial step often includes the preparation of the benzyl and dibromophenyl intermediates, followed by their condensation with a methylphenyl diazinane trione derivative. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(5E)-5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- **(5E)-5-{[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its dibromophenyl group, which imparts distinct chemical and physical properties compared to its dichloro and difluoro analogs. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H18Br2N2O4 |
|---|---|
Molekulargewicht |
570.2 g/mol |
IUPAC-Name |
(5E)-5-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18Br2N2O4/c1-15-7-9-18(10-8-15)29-24(31)19(23(30)28-25(29)32)11-17-12-20(26)22(21(27)13-17)33-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,28,30,32)/b19-11+ |
InChI-Schlüssel |
FWWQUJNQVBBBJL-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)/C(=O)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11691742.png)


![N'-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691754.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11691759.png)
![N-(4-iodophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11691766.png)
![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691771.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11691776.png)


![5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11691801.png)
![(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691812.png)

